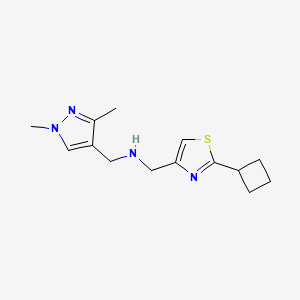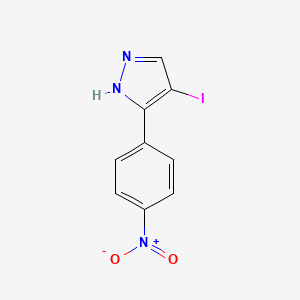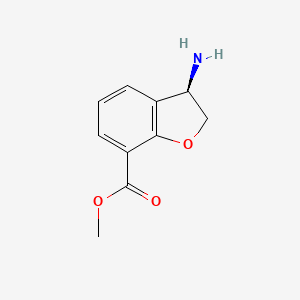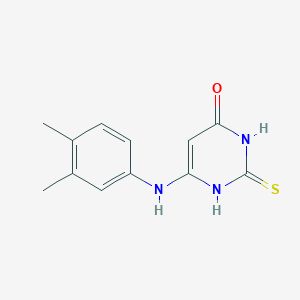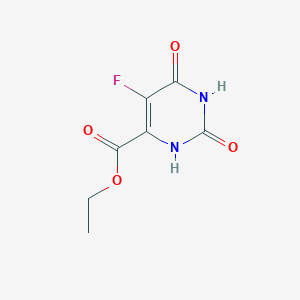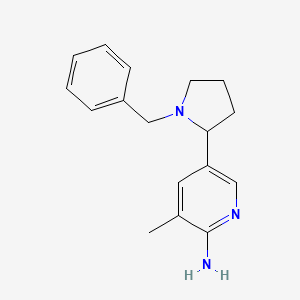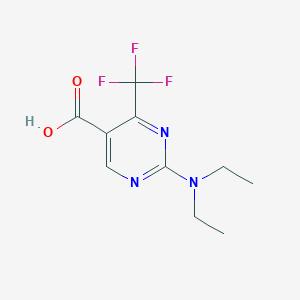
(3-(5-Fluoropyrimidin-2-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(5-Fluoropirimidin-2-il)fenil)metanol: es un compuesto orgánico que presenta una porción de fluoropirimidina unida a un anillo fenilo, que está conectado a un grupo metanol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de (3-(5-Fluoropirimidin-2-il)fenil)metanol típicamente involucra una reacción de acoplamiento de Suzuki. Esta reacción se lleva a cabo entre ácido (3-(hidroximetil)fenil)borónico y 2-cloro-5-fluoropirimidina, catalizada por cloruro de paladio (PdCl2) con trifenilfosfina (PPh3) como ligando. La reacción produce (3-(5-fluoropirimidin-2-il)fenil)metanol con un rendimiento de aproximadamente el 68% .
Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para (3-(5-Fluoropirimidin-2-il)fenil)metanol no están ampliamente documentados, la reacción de acoplamiento de Suzuki es escalable y se puede adaptar para la síntesis industrial. El uso de catalizadores de paladio y ligandos apropiados asegura una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El grupo metanol en (3-(5-Fluoropirimidin-2-il)fenil)metanol puede sufrir oxidación para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El compuesto se puede reducir para modificar el anillo de pirimidina o el anillo fenilo, alterando potencialmente su actividad biológica.
Sustitución: El átomo de flúor en el anillo de pirimidina se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como metóxido de sodio (NaOMe) o terc-butóxido de potasio (KOtBu).
Principales Productos:
Oxidación: Formación de (3-(5-fluoropirimidin-2-il)fenil)formaldehído o (3-(5-fluoropirimidin-2-il)fenil)ácido carboxílico.
Reducción: Formación de derivados reducidos con anillos de pirimidina o fenilo modificados.
Sustitución: Formación de derivados sustituidos con diferentes grupos funcionales que reemplazan al átomo de flúor.
Aplicaciones Científicas De Investigación
Química: (3-(5-Fluoropirimidin-2-il)fenil)metanol se utiliza como intermedio en la síntesis de varios compuestos orgánicos, particularmente en el desarrollo de nuevos fármacos.
Biología: El compuesto ha sido estudiado por su potencial actividad biológica, incluido su papel como agente antiproliferativo. Ha mostrado ser prometedor en la inhibición del crecimiento de ciertas líneas celulares cancerosas .
Medicina: Debido a sus propiedades antiproliferativas, (3-(5-Fluoropirimidin-2-il)fenil)metanol se está investigando por su posible uso en terapia contra el cáncer. Se dirige a vías específicas involucradas en el crecimiento y proliferación celular.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y como bloque de construcción para entidades químicas más complejas.
Mecanismo De Acción
El mecanismo de acción de (3-(5-Fluoropirimidin-2-il)fenil)metanol implica la inhibición de objetivos moleculares específicos, como el factor de transición mesenquimal-epitelial (c-Met). Esta inhibición interrumpe las vías de señalización aguas abajo, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . El compuesto también afecta la fosforilación de c-Met y sus componentes de señalización aguas abajo, como Akt (proteína quinasa B).
Comparación Con Compuestos Similares
Compuestos Similares:
Tepotinib: Un inhibidor de c-Met utilizado en terapia contra el cáncer.
Crizotinib: Otro inhibidor de c-Met con un mecanismo de acción similar.
Singularidad: (3-(5-Fluoropirimidin-2-il)fenil)metanol es único debido a sus características estructurales específicas, que confieren una actividad biológica distinta. Su porción de fluoropirimidina y su grupo metanol contribuyen a su potencia y selectividad como agente antiproliferativo.
Propiedades
Fórmula molecular |
C11H9FN2O |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
[3-(5-fluoropyrimidin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9FN2O/c12-10-5-13-11(14-6-10)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2 |
Clave InChI |
SMJCGTYDXYMLTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NC=C(C=N2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


